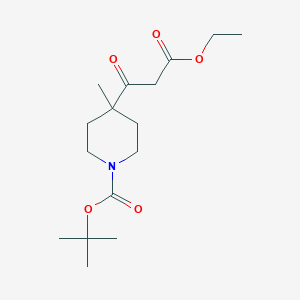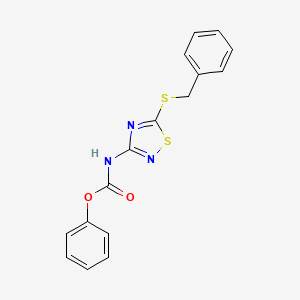
(2R,4S)-4-Methoxy-2-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine is a chiral compound with a pyrrolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 4S)-4-Methoxy-2-methyl-pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diastereomerically selective cyclization reaction, which ensures the correct stereochemistry without the need for a separate epimerization step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of fine chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism by which (2R, 4S)-4-Methoxy-2-methyl-pyrrolidine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and the target molecules involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R, 4S)-2-(2’-Methyl-3’-hydroxy-5’-hydroxymethylenepyridine-C4’)-5,5-: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and stereochemistry.
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)-: Another compound with similar stereochemistry but a different ring structure.
Uniqueness
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(2R,4S)-4-methoxy-2-methylpyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
NEISDEAQLMENHN-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](CN1)OC |
SMILES canonique |
CC1CC(CN1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13904790.png)
![1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone](/img/structure/B13904798.png)







![3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid](/img/structure/B13904839.png)
![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)


